molecular formula C10H6ClNO2 B3011054 8-Chloroquinoline-4-carboxylic acid CAS No. 121490-66-2

8-Chloroquinoline-4-carboxylic acid

Cat. No.: B3011054
CAS No.: 121490-66-2
M. Wt: 207.61
InChI Key: FDOWCPBIOYKIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6ClNO2 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound

Scientific Research Applications

8-Chloroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 8-Chloroquinoline-4-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the quinoline derivative.

Cellular Effects

Quinoline derivatives have been shown to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Quinoline derivatives have been synthesized and evaluated for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 8-Chloroquinoline-4-carboxylic acid at different dosages in animal models have not been reported. The dosage effects of quinoline derivatives have been studied in various animal models .

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Quinoline derivatives can interact with various transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Quinoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield different hydrogenated quinoline derivatives.

    Substitution: Halogen substitution reactions can introduce other functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine gas or N-chlorosuccinimide.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the chlorine substituent but shares similar chemical properties.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of a carboxylic acid group, leading to different biological activities.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups.

Uniqueness: 8-Chloroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

8-chloroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOWCPBIOYKIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.